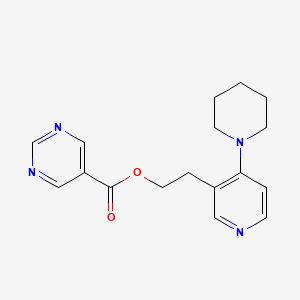
2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring fused with a piperidine and pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial for efficient industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of 2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets within the cell. It may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate: Known for its unique combination of piperidine, pyridine, and pyrimidine moieties.
2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-4-carboxylate: Similar structure but with a different position of the carboxylate group.
2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-6-carboxylate: Another isomer with the carboxylate group at a different position.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C17H20N4O2 |
|---|---|
Poids moléculaire |
312.37 g/mol |
Nom IUPAC |
2-(4-piperidin-1-ylpyridin-3-yl)ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N4O2/c22-17(15-11-19-13-20-12-15)23-9-5-14-10-18-6-4-16(14)21-7-2-1-3-8-21/h4,6,10-13H,1-3,5,7-9H2 |
Clé InChI |
QEVWCTKCLGIDBY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C(C=NC=C2)CCOC(=O)C3=CN=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















